molecular formula C13H16BrN5 B2712673 5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine CAS No. 2380172-31-4

5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine

Cat. No. B2712673
CAS RN: 2380172-31-4
M. Wt: 322.21
InChI Key: GFTNVYIDXFYZLV-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine involves its binding to the active site of CDK2 and GSK-3β, which results in the inhibition of their enzymatic activity. This leads to the arrest of cell cycle progression and the induction of apoptosis in cancer cells. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells such as breast cancer, lung cancer, and leukemia cells. The compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, it has been found to enhance the differentiation of neuronal cells and promote neurite outgrowth.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine is its potential as a therapeutic agent for the treatment of various diseases. Its inhibitory activity against CDK2 and GSK-3β makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound's anti-inflammatory and neuroprotective properties could be further explored for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine involves the reaction of 2-(1-methylpyrazol-4-yl)piperidine with 5-bromo-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine has been studied for its potential applications as a therapeutic agent for the treatment of various diseases. It has been found to exhibit inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in the regulation of cell cycle progression and cell growth. Inhibition of these enzymes has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.

properties

IUPAC Name

5-bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5/c1-18-9-10(6-17-18)12-4-2-3-5-19(12)13-15-7-11(14)8-16-13/h6-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTNVYIDXFYZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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